molecular formula C28H32N4O7 B6521839 methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-25-8

methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Número de catálogo: B6521839
Número CAS: 896371-25-8
Peso molecular: 536.6 g/mol
Clave InChI: WGDFZOIOILCAMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a complex heterocyclic molecule featuring a quinazoline-dione core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) substituted with a methyl ester group at position 5. The structure is further modified by a hexyl chain terminating in a piperazine ring, which is itself substituted with a 2H-1,3-benzodioxol-5-ylmethyl group.

Key structural features:

  • Quinazoline-dione core: Imparts rigidity and hydrogen-bonding capacity, often associated with enzyme inhibition (e.g., kinase or protease targets).
  • Piperazine-hexyl linker: Enhances solubility and provides conformational flexibility for target binding.
  • Benzodioxole group: May confer metabolic stability and influence pharmacokinetics .

Propiedades

IUPAC Name

methyl 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O7/c1-37-27(35)20-7-8-21-22(16-20)29-28(36)32(26(21)34)10-4-2-3-5-25(33)31-13-11-30(12-14-31)17-19-6-9-23-24(15-19)39-18-38-23/h6-9,15-16H,2-5,10-14,17-18H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFZOIOILCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. The structure incorporates a benzodioxole moiety, which has been associated with various biological activities including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyDetails
Molecular Formula C₃₁H₃₃N₅O₇
Molecular Weight 579.63 g/mol
IUPAC Name Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance:

  • In a study evaluating various benzodioxole derivatives, it was found that certain compounds showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The effectiveness was often linked to the presence of specific functional groups that enhance interaction with biological targets .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • A study focused on COX enzyme inhibition demonstrated that benzodioxole derivatives could effectively inhibit COX1 and COX2 enzymes. The synthesized compounds exhibited IC50 values ranging from 0.725 µM to 27.06 µM against COX1, indicating promising anti-inflammatory activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate signaling pathways related to cancer cell proliferation and apoptosis.

Study on Benzodioxole Derivatives

In a recent investigation into benzodioxole-containing compounds:

  • Researchers synthesized a series of derivatives and tested their biological activity against COX enzymes and various cancer cell lines. The results indicated that modifications in the side chains significantly influenced both enzyme inhibition and cytotoxicity .

Comparative Analysis with Other Compounds

A comparative study highlighted that the synthesized benzodioxole compounds had better selectivity for COX2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen . This suggests a potential for developing new anti-inflammatory medications with fewer side effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Biological Relevance (Inferred) Reference
Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-quinazoline-7-carboxylate Quinazoline-dione Benzodioxole, Piperazine, Methyl ester Potential kinase/metabolic enzyme inhibitor
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acid () Quinoline-carboxylic acid Piperazine, Fluoro, Cyclopropyl Antibacterial (fluoroquinolone analog)
5-Fluoro-6-(substitutedphenyl-piperazin-1-yl)-benzoxazoles () Benzoxazole Piperazine, Fluoro, Aryl substituents Anticancer/antimicrobial screening
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazopyridine Nitrophenyl, Cyano, Ester groups Cytotoxicity studies
(5S)-6-(5-chloropyridin-2-yl)-7-oxo-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate () Pyrrolopyrazine Chloropyridinyl, Piperazine-carboxylate Kinase inhibition (hypothesized)

Key Observations:

Core Structure Diversity: The target compound’s quinazoline-dione core distinguishes it from quinoline-carboxylic acids () and benzoxazoles (), which are more commonly associated with antimicrobial activity. Piperazine-linked esters (e.g., ) share conformational flexibility but differ in electronic properties due to the benzodioxole group .

Functional Group Impact :

  • Benzodioxole vs. Benzyloxycarbonyl (): The benzodioxole’s methylenedioxy group may enhance metabolic stability compared to the labile benzyloxycarbonyl .
  • Fluoro Substitution : Present in and , fluorine improves membrane permeability and target binding but is absent in the target compound, suggesting divergent bioavailability .

Biological Activity Trends: Compounds with piperazine-carboxylate or ester termini (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to chelate metal ions or mimic ATP-binding motifs . The target compound’s quinazoline-dione core is structurally analogous to known poly(ADP-ribose) polymerase (PARP) inhibitors, though its benzodioxole substitution may redirect selectivity .

Synthetic Strategies: The hexyl-piperazine linker in the target compound likely follows amide coupling or Mitsunobu reactions, similar to ’s piperazine-functionalized quinolines . Benzodioxole incorporation may involve nucleophilic substitution or reductive amination, as seen in benzimidazole-triazole hybrids () .

Research Findings and Implications

  • Divergence from Fluoroquinolones: Unlike ’s fluoroquinolone analogs, the absence of a fluoro group and the quinazoline core may reduce antibacterial activity but enhance selectivity for human enzymes .
  • Computational Predictions : Fingerprint-based cheminformatic models () could prioritize this compound for high-throughput screening against cancer or inflammation-related targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.